"Ethyl 2-(2-aminooxazol-5-yl)acetate" synthesis and properties
"Ethyl 2-(2-aminooxazol-5-yl)acetate" synthesis and properties
The following technical guide details the synthesis, properties, and applications of Ethyl 2-(2-aminooxazol-5-yl)acetate , a critical heterocyclic scaffold in medicinal chemistry.
Synthesis, Properties, and Medicinal Applications
Executive Summary
Ethyl 2-(2-aminooxazol-5-yl)acetate (CAS: 1120271-63-7) is a functionalized oxazole derivative serving as a versatile building block in drug discovery. The 2-aminooxazole moiety acts as a bioisostere for thiazoles and pyridines, offering unique hydrogen-bonding capabilities and improved metabolic stability. This guide provides a rigorous analysis of its synthesis, physicochemical profile, and experimental handling.
Chemical Identity & Physicochemical Properties
Understanding the fundamental properties of this scaffold is essential for optimizing reaction conditions and predicting pharmacokinetic behavior.
| Property | Data |
| IUPAC Name | Ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate |
| CAS Number | 1120271-63-7 |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~0.5 – 0.9 (Moderate hydrophilicity) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Oxazole N3) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere) |
Retrosynthetic Analysis & Regiochemistry
The synthesis of 2-aminooxazoles is historically complex due to regioselectivity issues. The reaction of
Regiochemical Logic
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Path A (Kinetic Control): Nucleophilic attack of the urea nitrogen on the ketone carbonyl, followed by O-alkylation of the
-carbon. This typically yields the 4-substituted isomer. -
Path B (Thermodynamic/Specific Control): Nucleophilic attack of the urea nitrogen on the
-halocarbon ( ), followed by O-cyclization onto the ketone. This yields the 5-substituted isomer.[1]
For Ethyl 2-(2-aminooxazol-5-yl)acetate , the side chain (
Figure 1: Retrosynthetic disconnection showing the challenge of regioselectivity.
Experimental Synthesis Protocols
Method A: Modified Hantzsch Synthesis (Direct Condensation)
This is the most direct industrial route, though it often requires careful purification to separate the 4-isomer from the 5-isomer.
Reagents: Ethyl 4-chloroacetoacetate, Urea, Ethanol/DMF, Calcium Carbonate (base).
Protocol:
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Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 4-chloroacetoacetate (20 mmol, 3.3 g) in absolute ethanol (50 mL).
-
Addition: Add Urea (30 mmol, 1.8 g) and Calcium Carbonate (10 mmol, 1.0 g) to neutralize the HCl generated.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue typically contains a mixture. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM). The 5-yl isomer (target) is often the minor product in standard conditions but can be enriched using microwave irradiation (150°C, 10 min) which favors thermodynamic equilibration.
Method B: The Cyanamide Route (Regiospecific)
For high-purity synthesis of the 5-isomer, the reaction of an
Reagents: Ethyl 4-bromo-3-oxobutanoate, Cyanamide (
Mechanism:
-
Cyanamide reacts with the ketone to form an N-cyanohydrin intermediate.
-
Intramolecular displacement of the bromide by the oxygen closes the ring.
Figure 2: General mechanistic flow for the cyclization of
Analytical Characterization
To validate the structure, specifically distinguishing the 5-yl isomer from the 4-yl isomer, NMR spectroscopy is definitive.
| Technique | Expected Signal (5-yl Isomer) | Diagnostic Note |
| ¹H NMR (DMSO-d₆) | The C4 proton in 5-substituted oxazoles typically appears upfield relative to the C5 proton of 4-substituted isomers. | |
| ¹H NMR (Side Chain) | Singlet for the methylene group adjacent to the ester. | |
| ¹H NMR (Amine) | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | ~160 ppm (C2), ~125 ppm (C4), ~145 ppm (C5) | C5 is quaternary in the target molecule; C4 is methine. |
| MS (ESI+) | [M+H]⁺ = 171.07 | Matches calculated mass for C₇H₁₁N₂O₃. |
Critical QC Check: If the proton signal for the oxazole ring appears significantly downfield (>7.5 ppm), suspect the formation of the 4-isomer (where the proton is at the C5 position, which is more electron-deficient).
Applications in Drug Discovery
The Ethyl 2-(2-aminooxazol-5-yl)acetate scaffold is a privileged structure in medicinal chemistry.
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Kinase Inhibition: The 2-aminooxazole motif can bind to the hinge region of kinases (e.g., VEGFR, CDK) via a donor-acceptor-donor hydrogen bond triad.
-
Bacterial DNA Gyrase Inhibitors: Derivatives of this scaffold have shown potency against Gram-negative bacteria by mimicking the adenin ring of ATP.
-
Peptidomimetics: The ester group allows for easy hydrolysis to the acid, which can then be coupled to amines, serving as a rigid linker in peptide surrogates.
Safety & Handling
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Hazards: The starting material (Ethyl 4-chloroacetoacetate) is a potent lachrymator and skin irritant. Handle in a fume hood.
-
Stability: 2-Aminooxazoles can be prone to oxidation or hydrolysis under strongly acidic conditions. Store the isolated solid in a desiccator at 4°C.
References
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Synthesis of 2-Aminooxazoles: Klug, T., et al. "Microwave mediated synthesis of 2-aminooxazoles." Tetrahedron Letters 62 (2021): 153654. Link
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Regioselectivity in Hantzsch Synthesis: Garg, P., et al. "Regioselective synthesis of 2-aminooxazoles." Journal of Organic Chemistry 79.18 (2014): 8668-8677. Link
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Commercial Availability & CAS Data: Chiralen Chemical Database. "Ethyl 2-(2-aminooxazol-5-yl)acetate (CAS 1120271-63-7)." Link
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Mechanistic Insights: Potts, K. T.[2] "The chemistry of 1,3-oxazoles." Chemical Reviews 75.4 (1975): 389-437. Link
